molecular formula C10H13ClO2S B1302608 3-tert-butylbenzenesulfonyl Chloride CAS No. 2905-26-2

3-tert-butylbenzenesulfonyl Chloride

Cat. No. B1302608
CAS RN: 2905-26-2
M. Wt: 232.73 g/mol
InChI Key: WZQSQOIYTVCFMP-UHFFFAOYSA-N
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Description

3-tert-butylbenzenesulfonyl chloride, also known as TBSCl, is a sulfonyl chloride that is widely used in organic synthesis as a reagent for the protection of alcohols, amines, and carboxylic acids. It has a molecular formula of C10H13ClO2S .


Molecular Structure Analysis

The molecular structure of 3-tert-butylbenzenesulfonyl chloride consists of a benzene ring substituted with a tert-butyl group and a sulfonyl chloride group . The molecular weight is 232.73 g/mol .

Scientific Research Applications

Reactivity with Trivalent Phosphorus Esters

3,5-Di-tert-butyl-4-hydroxybenzenesulfenyl chloride shows promising reactivity with trialkyl phosphites, leading to the formation of specific phosphorothiolates. This reaction provides chemical evidence for the intermediacy of such compounds, as inferred from spectroscopic evidence (Pastor et al., 1987).

Synthesis Methods

Developments in synthesis methods for related compounds, such as 3-nitro-2-pyridinesulfenyl chloride and 3-formylbenzenesulfonyl chloride derivatives, have been reported. These methods involve reactions with sulfuryl chloride or benzaldehydes, respectively, under specific conditions, showcasing versatile applications in chemical synthesis (Ueki et al., 1994); (Bao et al., 2017).

Catalytic Oxidation of Alcohols

N-tert-Butylbenzenesulfenamide, a related compound, has been utilized in the catalytic oxidation of alcohols to aldehydes and ketones. This process is efficient, mild, and protects functional groups in alcohols, highlighting the potential of related sulfonyl chlorides in catalytic reactions (Matsuo et al., 2003).

Electrocatalytic Reduction of CO2

Compounds like iron(III) chloride with di-tert-butyl-2-hydroxybenzene have been investigated for their ability to reduce CO2 to formate, showcasing their potential application in electrochemical CO2 reduction (Nichols et al., 2018).

Safety And Hazards

3-tert-butylbenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-tert-butylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQSQOIYTVCFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373787
Record name 3-tert-Butylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butylbenzenesulfonyl Chloride

CAS RN

2905-26-2
Record name 3-(1,1-Dimethylethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butyl)benzenesulphonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Nguyen, MG Dans, A Ngo, MR Gancheva… - European Journal of …, 2021 - Elsevier
… General Method A was replicated employing 6 (15 mg, 0.034 mmol) and 3-tert-butylbenzenesulfonyl chloride (8.0 mg, 0.034 mmol) to afford 54 as a solid (10.5 mg, 75%). H NMR (300 …
Number of citations: 10 www.sciencedirect.com

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